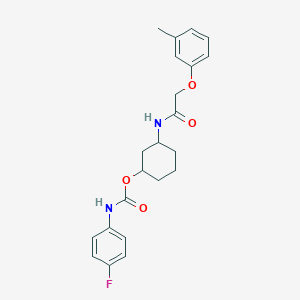
3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic molecule. It contains several functional groups including a carbamate group, a cyclohexyl group, and a fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbonyl compounds, amines, and alcohols .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of a carbamate group could lead to hydrogen bonding, influencing the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carbamate group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbamate group could make the compound polar .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Water Quality
Research on environmental monitoring has emphasized the importance of identifying and quantifying organic pollutants in water bodies. Studies have focused on priority substances (PSs) and contaminants of emerging concern (CECs) that must be monitored in Europe according to the European Union Directive 2013/39/EU. High concentrations of PSs such as atrazine, alachlor, and polycyclic aromatic hydrocarbons, and CECs like azithromycin and diclofenac, have been reported. The research underscores the need for comprehensive monitoring strategies to assess the chemical status of surface water and identify potential future PS candidates (J. Sousa et al., 2018).
Pharmaceutical Research and Emerging Contaminants
The study of pharmaceutical residues in the aquatic environment has highlighted the persistent nature of certain drugs, such as acetaminophen (ACT), which can transform into various intermediates. Despite their low concentration levels, these compounds pose a significant challenge for monitoring, detection, and treatment. The occurrence of ACT in different environmental compartments, its toxicity effects, and transformation pathways have been extensively reviewed, offering insights into the development of effective removal technologies (Hoang Nhat Phong Vo et al., 2019).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria have been identified as a rich source of compounds with antimicrobial activity against multidrug-resistant pathogens. A comprehensive review of 121 cyanobacterial compounds revealed their potential in addressing the growing concern over drug-resistant bacterial, fungal, and mycobacterial infections. These compounds, belonging to various chemical classes, exhibit a wide range of biological activities and hold promise for the development of new antimicrobial agents (S. S. Swain et al., 2017).
Contamination and Removal of Pharmaceuticals
The environmental impact and removal of pharmaceuticals such as sulfamethoxazole from water sources have been extensively studied. The review discusses the occurrence, fate, toxicity, and removal strategies of this persistent organic pollutant. Highlighting cleaner techniques like adsorption, advanced oxidation processes, and photocatalytic degradation, this research provides valuable insights into sustainable and effective methods for mitigating the impact of pharmaceutical contaminants in aquatic environments (G. Prasannamedha et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[2-(3-methylphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-15-4-2-6-19(12-15)28-14-21(26)24-18-5-3-7-20(13-18)29-22(27)25-17-10-8-16(23)9-11-17/h2,4,6,8-12,18,20H,3,5,7,13-14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXHLOEWJKDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

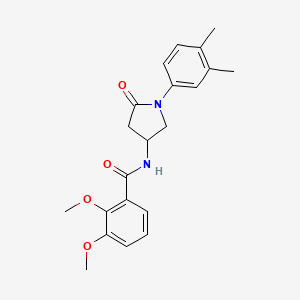
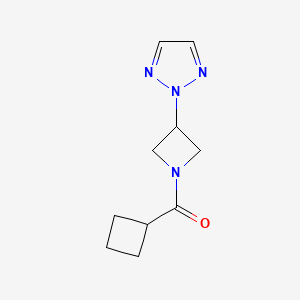
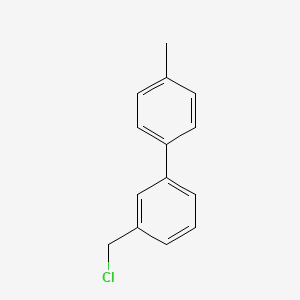

![3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2689154.png)
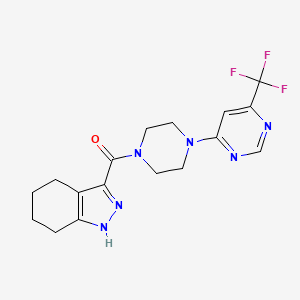

![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)
![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689163.png)

![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile](/img/structure/B2689168.png)
